N-(2-chloropyridin-3-yl)octanamide
Description
N-(2-Chloropyridin-3-yl)octanamide is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an octanamide group at the 3-position. The molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)octanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-5-6-9-12(17)16-11-8-7-10-15-13(11)14/h7-8,10H,2-6,9H2,1H3,(H,16,17) |
InChI Key |
CWGQEMCVKKJQOE-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=C(N=CC=C1)Cl |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with N-(2-chloropyridin-3-yl)octanamide, differing in substituents, chain length, or aromatic systems:
Key Differences and Implications
Chain Length and Lipophilicity :
- The octanamide chain in the target compound provides higher lipophilicity compared to acetamide derivatives (e.g., 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide), which may enhance membrane permeability in biological systems .
- GT11’s tridecyl-cyclopropenyl substituent further increases hydrophobicity, likely critical for binding to lipid-associated enzymes .
Steric and Electronic Effects :
- The tert-butyldimethylsilyl (TBS) group in the pivalamide derivative introduces steric bulk, which may protect reactive sites during multi-step syntheses .
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